4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
“4-(3,5-dimethyl-1-piperidinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have been extensively studied for their potential biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. A common method for deriving quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . In a study, a total of 35 new quinazolinone derivatives bearing the 1,2,4-triazolo scaffold and the 4-piperidinyl linker were designed, prepared, and assessed for their antibacterial and antifungal activities .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be verified via single-crystal X-ray diffraction analysis . This technique allows for the clear verification of the chemical structure of the compound.
Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .
Mechanism of Action
The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its intended use. For instance, some quinoxaline derivatives have been found to block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks .
Safety and Hazards
Future Directions
The future directions of research into quinoxaline derivatives are promising. They have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Therefore, they have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-11-8-12(2)10-21(9-11)16-17-20-19-13(3)22(17)15-7-5-4-6-14(15)18-16/h4-7,11-12H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZHNHWLVZFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=CC=CC=C3N4C2=NN=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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